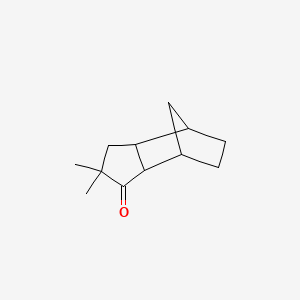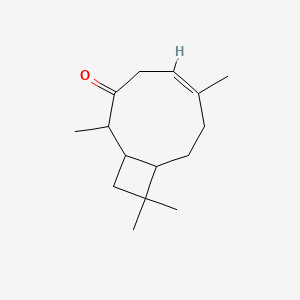
Isononyl isoundecyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononyl isoundecyl phthalate is a high-molecular-weight phthalate primarily used as a plasticizer in the production of flexible polyvinyl chloride (PVC) plastics, copolymers, and resins . This compound imparts flexibility and workability to plastics, making it a crucial component in various consumer goods such as building materials, automobile parts, vinyl upholstery, wire, cables, plastisols, clothing, footwear, rain gear, playground equipment, and children’s products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isononyl isoundecyl phthalate typically involves the esterification of phthalic acid with isononyl and isoundecyl alcohols . The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where phthalic anhydride is reacted with a mixture of isononyl and isoundecyl alcohols in the presence of a catalyst . The reaction is conducted at elevated temperatures and pressures to optimize yield and efficiency. The resulting product is then subjected to purification processes, including distillation and filtration, to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Isononyl isoundecyl phthalate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate conditions.
Major Products Formed
Oxidation: Oxidized products such as carboxylic acids and aldehydes.
Reduction: Reduced products such as alcohols and alkanes.
Substitution: Substituted products such as halogenated compounds and ethers.
Aplicaciones Científicas De Investigación
Isononyl isoundecyl phthalate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of isononyl isoundecyl phthalate involves its interaction with cellular receptors and enzymes. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism . It affects the hypothalamic-pituitary-gonadal, adrenal, and thyroid axes, leading to dysregulation of hormonal balance and potential neurological disorders . The compound also interacts with nuclear receptors in neural structures, influencing brain functions and the onset of neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Diisononyl phthalate (DINP): A widely used plasticizer in the production of flexible PVC plastics.
Diisodecyl phthalate (DIDP): Another commonly used plasticizer with similar applications.
Di-isononyl cyclohexane-1,2-dicarboxylate (DINCH): An emerging alternative to traditional phthalates due to its lower toxicity.
Di (2-ethylhexyl) terephthalate (DEHTP): Another alternative to traditional phthalates with similar plasticizing properties.
Uniqueness
Isononyl isoundecyl phthalate is unique due to its specific combination of isononyl and isoundecyl alcohols, which impart distinct plasticizing properties to the compound. This combination allows for enhanced flexibility and workability in PVC plastics, making it a preferred choice in various industrial applications .
Propiedades
Número CAS |
85168-79-2 |
|---|---|
Fórmula molecular |
C28H46O4 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
1-O-(9-methyldecyl) 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-6-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 |
Clave InChI |
RYGBVOASDMNHGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















